(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride
CAS No.:
Cat. No.: VC17366517
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClNO2 |
|---|---|
| Molecular Weight | 231.72 g/mol |
| IUPAC Name | (2S)-2-(aminomethyl)-3-phenylmethoxypropan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO2.ClH/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H/t11-;/m0./s1 |
| Standard InChI Key | FVVOZSNBCNPPES-MERQFXBCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H](CN)CO.Cl |
| Canonical SMILES | C1=CC=C(C=C1)COCC(CN)CO.Cl |
Introduction
(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is a chiral compound that holds significant importance in organic chemistry and medicinal applications. It is classified as an amino alcohol, specifically a secondary amine, due to the presence of an amino group attached to a carbon that is also bonded to two other carbon atoms. This compound features a benzyloxy group and a hydroxyl group, making it a versatile building block for synthesizing more complex molecules.
Key Features:
-
Molecular Formula: CHClNO (though this seems to be an incomplete formula; the full molecular formula should be derived from its structure).
-
Molecular Weight: Approximately 195.258 g/mol for the incomplete formula provided; the actual molecular weight needs to be calculated based on the full molecular formula.
-
CAS Number: 1394891-58-7.
-
InChI Key: BJWHQBTUHVIRJJ-PPHPATTJSA-N.
Synthesis and Production
The synthesis of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride typically involves several key steps, often utilizing continuous flow reactors and automated systems for large-scale production. These methods provide better control over reaction conditions, significantly reducing production time compared to traditional batch processes.
Synthesis Steps:
-
Starting Materials: Typically involve propanol derivatives and benzyloxy precursors.
-
Reaction Conditions: Careful control of temperature and pH is crucial to ensure a high yield of the desired product.
-
Solvents: Commonly used solvents include ethanol or methanol.
Applications in Organic Synthesis and Medicinal Chemistry
This compound is used as an intermediate in the synthesis of biologically active compounds and pharmaceuticals. Its amino group can participate in nucleophilic attacks on electrophiles, facilitating the formation of new bonds crucial for drug development.
Applications:
-
Pharmaceutical Synthesis: Acts as a versatile building block for synthesizing complex molecules with potential biological activity.
-
Biological Studies: Its hydrochloride form enhances solubility, making it suitable for biological studies.
Chemical Reactions and Mechanisms
(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride can undergo various chemical reactions due to its functional groups. These reactions highlight its versatility as a precursor in organic synthesis.
Reaction Types:
-
Nucleophilic Substitution: The amino group can act as a nucleophile.
-
Hydrogen Bonding: The hydroxyl group participates in hydrogen bonding, influencing reactivity.
Scientific Uses and Research Findings
This compound exemplifies the intersection between synthetic chemistry and practical applications across multiple scientific domains. It is documented in various chemical databases such as PubChem and ChemSpider.
Research Highlights:
-
Stereochemistry: The chiral nature of the compound enhances its utility in stereoselective synthesis.
-
Pharmaceutical Development: Plays a crucial role in the synthesis of biologically active compounds.
Comparison with Similar Compounds
Other amino alcohols, such as 3-amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride, share similar properties but differ in their specific functional groups and applications.
Comparison Table:
| Compound | Functional Groups | Applications |
|---|---|---|
| (S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride | Amino, Benzyloxy, Hydroxyl | Pharmaceutical Synthesis, Biological Studies |
| 3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride | Amino, Brominated Phenyl, Hydroxyl | Medicinal Chemistry, Biological Studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume